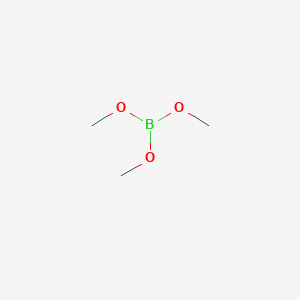
2,6-Dimethylaniline hydrochloride
Übersicht
Beschreibung
2,6-Dimethylaniline hydrochloride, also known as 2,6-Dimethylbenzenamine hydrochloride, is a chemical compound with the empirical formula C8H12ClN . It is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .
Synthesis Analysis
2,6-Dimethylaniline is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . It can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) to further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride and sodium acetate .Molecular Structure Analysis
The molecular weight of 2,6-Dimethylaniline hydrochloride is 157.64 . The InChI key is QNWMFJDRMZWZNN-UHFFFAOYSA-N .Chemical Reactions Analysis
2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) to further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride and sodium acetate .Physical And Chemical Properties Analysis
2,6-Dimethylaniline hydrochloride is a solid at 20°C . It has a melting point of 275°C . The density is 0.98 g/cm3 at 20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Anesthetic Drugs
2,6-Dimethylaniline hydrochloride is a key starting material in the synthesis of various anesthetic drugs such as Lidocaine (Xylocaine®) , Bupivacaine , Mepivacaine , Etidocaine , Ropivacaine , Pyrrocaine , and Xylazine . These are critical for medical procedures requiring local anesthesia .
Production of Anti-anginal Drugs
This compound is also used in the production of anti-anginal drugs like Ranolazine , which is used to treat chronic angina .
Anti-diarrheal Drug Synthesis
Another application is in the synthesis of anti-diarrheal drugs such as Lidamidine , providing relief from diarrhea symptoms .
Preparation of Isocyanates
2,6-Dimethylaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation. Isocyanates are important in the production of polyurethane products .
Chromatographic Analysis
It has been separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method for analytical purposes .
Material Science Research
Scientists have experience using this compound across various areas, including life science and material science research, indicating its versatility in scientific studies .
Wirkmechanismus
Target of Action
2,6-Dimethylaniline hydrochloride is a key starting material used in the synthesis of many classes of drugs . It is a primary arylamine that is aniline in which the hydrogens at the 2- and 6-positions are replaced by methyl groups . It is a drug metabolite of lidocaine, a local anesthetic .
Mode of Action
It is known to react with 1-naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (badn), which can further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (bmdn) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .
Biochemical Pathways
It is known to be involved in the synthesis of many classes of drugs, such as anesthetics and other chemicals .
Result of Action
It is known to be a key starting material in the synthesis of many classes of drugs .
Safety and Hazards
2,6-Dimethylaniline hydrochloride is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also combustible . It is advised to avoid breathing its vapors or spray mist, avoid contact with skin, eyes, or clothing, and to use personal protective equipment .
Eigenschaften
IUPAC Name |
2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMFJDRMZWZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-62-7 (Parent) | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80175705 | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylaniline hydrochloride | |
CAS RN |
21436-98-6 | |
| Record name | Benzenamine, 2,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695APM3L5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of 2,6-Dimethylaniline hydrochloride in the synthesis of fluorinated aromatic polyimides?
A1: 2,6-Dimethylaniline hydrochloride acts as a catalyst in the synthesis of a novel fluorinated aromatic diamine, 1,1-bis(4-amino-3,5-dimethyl-phenyl)-1-(3,5-ditrifluoromethylphenyl)-2,2,2-trifluoroethane (9FMA) []. This diamine is a crucial precursor for producing a series of fluorinated aromatic polyimides with desirable properties. The reaction involves the coupling of 3',5'-ditrifluoromethyl-2,2,2-trifluoroacetophenone with 2,6-dimethylaniline, catalyzed by 2,6-Dimethylaniline hydrochloride [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




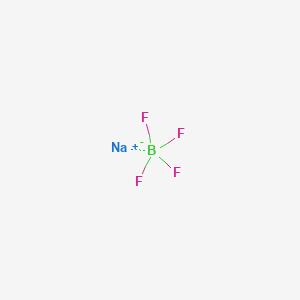
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)

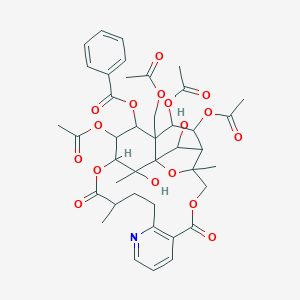

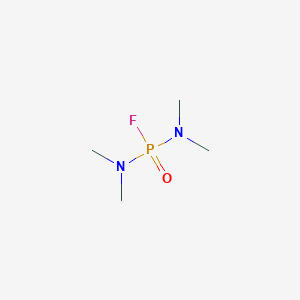
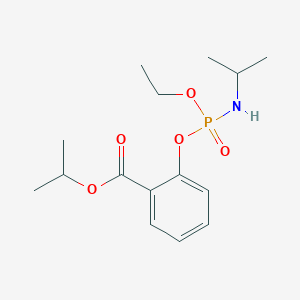
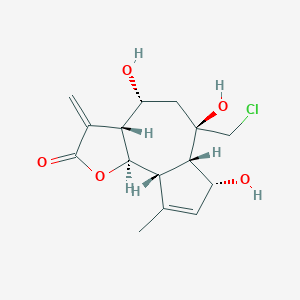

![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
